FN-1501

Catalog No.
S528305
CAS No.
1429515-59-2
M.F
C22H25N9O
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FN-1501

CAS Number

1429515-59-2

Product Name

FN-1501

IUPAC Name

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide

Molecular Formula

C22H25N9O

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C22H25N9O/c1-30-8-10-31(11-9-30)13-15-2-4-16(5-3-15)27-22(32)19-18(12-26-29-19)28-21-17-6-7-23-20(17)24-14-25-21/h2-7,12,14H,8-11,13H2,1H3,(H,26,29)(H,27,32)(H2,23,24,25,28)

InChI Key

VXLAKHWYGRKCGI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5

Solubility

Soluble in DMSO

Synonyms

FN-1501; FN 1501; FN1501

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5

Description

The exact mass of the compound N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide is 431.2182 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of FLT3 and CDK Kinases

Studies have shown that FN-1501 can inhibit two important enzymes called FLT3 and CDKs. FLT3 is a receptor tyrosine kinase that plays a role in the growth and development of blood cells. CDKs are a family of enzymes that are involved in cell cycle regulation. Mutations in these enzymes are common in AML and can contribute to the uncontrolled growth of leukemia cells. ()

Antiproliferative Activity

FN-1501 has also been shown to have antiproliferative activity, meaning it can slow or stop the growth of cancer cells. In studies, FN-1501 was effective at killing AML cells in cell culture. ()

FN-1501, also known as LT-171-861, is a novel small molecule that functions primarily as a tyrosine kinase inhibitor. It targets several important kinases, including the FMS-like tyrosine kinase 3 and cyclin-dependent kinases 4 and 6. This compound is part of a broader class of multi-kinase inhibitors that are being investigated for their potential in treating various cancers, particularly acute myeloid leukemia. FN-1501's unique structure allows it to engage multiple signaling pathways, making it a promising candidate for targeted cancer therapies .

Typical of kinase inhibitors. It primarily functions by binding to the ATP-binding site of its target kinases, inhibiting their activity. The inhibition of cyclin-dependent kinases leads to cell cycle arrest, while the targeting of FMS-like tyrosine kinase 3 can induce apoptosis in cancer cells. Additionally, FN-1501 can be chemically conjugated with other moieties to enhance its therapeutic efficacy, as seen with its combination with pomalidomide to form FN-POM .

FN-1501 exhibits significant biological activity against a range of cancer cell lines. Its dual inhibition of cyclin-dependent kinases 4 and 6 has been shown to effectively halt cell proliferation in tumors that are dependent on these pathways. Furthermore, FN-1501's ability to inhibit FMS-like tyrosine kinase 3 is particularly relevant in acute myeloid leukemia, where aberrant signaling through this kinase is common. Studies indicate that FN-1501 can induce cell cycle arrest and apoptosis in sensitive cancer cells, highlighting its potential as an effective therapeutic agent .

The synthesis of FN-1501 involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for kinase inhibition.
  • Chemical Conjugation: The compound is synthesized through a series of reactions that include amide bond formation and other coupling reactions to attach specific moieties that enhance its inhibitory properties.
  • Purification: After synthesis, FN-1501 is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and by-products.
  • Characterization: The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

FN-1501 has several applications in cancer therapeutics:

  • Targeted Therapy: It is primarily used in targeted therapies for hematological malignancies, especially acute myeloid leukemia.
  • Combination Therapies: FN-1501 can be combined with other agents, such as palbociclib, to enhance therapeutic efficacy by targeting multiple pathways simultaneously .
  • Research Tool: In laboratory settings, FN-1501 serves as a valuable tool for studying the mechanisms of cell cycle regulation and apoptosis in cancer cells.

Interaction studies involving FN-1501 have revealed its complex pharmacodynamics:

  • Kinase Profiling: FN-1501 has been profiled against various kinases to determine its selectivity and potency. It shows preferential inhibition of cyclin-dependent kinases 4 and 6 over other kinases.
  • Combination Effects: Research indicates that FN-1501 can synergize with other inhibitors, leading to enhanced anti-tumor effects in preclinical models. For instance, combining FN-1501 with proteolysis-targeted chimeras has shown promising results in degrading specific oncogenic proteins .

Several compounds share structural or functional similarities with FN-1501. Here are some notable examples:

Compound NameTarget KinasesUnique Features
PalbociclibCyclin-dependent kinases 4/6Selective inhibitor; FDA-approved for breast cancer
AbemaciclibCyclin-dependent kinases 4/6Also inhibits CDK9; used in various cancers
QuizartinibFMS-like tyrosine kinase 3Focused on acute myeloid leukemia; covalent binding
SorafenibMultiple receptor tyrosine kinasesBroad-spectrum inhibitor; includes antiangiogenic properties

FN-1501 stands out due to its dual-targeting mechanism involving both FMS-like tyrosine kinase 3 and cyclin-dependent kinases, which may provide a more comprehensive approach to treating cancers characterized by these pathways .

FN-1501, also known by its systematic name N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide, is a multi-kinase inhibitor with a complex molecular structure [1]. The molecular formula of FN-1501 is C22H25N9O, with a molecular weight of 431.5 g/mol [1] [3]. This compound contains multiple nitrogen-containing heterocyclic rings that contribute to its biological activity and chemical properties [2].

Structural Elucidation Methods

The structural elucidation of FN-1501 has been accomplished through various analytical techniques commonly employed in organic chemistry [5]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, has been instrumental in determining the connectivity of atoms within the molecule [5] [22]. Mass spectrometry (MS) has been utilized to confirm the molecular weight and fragmentation patterns, providing additional evidence for the proposed structure [5]. Infrared (IR) spectroscopy has helped identify functional groups present in the molecule [5].

X-ray crystallography has likely been employed to determine the three-dimensional arrangement of atoms in FN-1501, providing definitive structural information [5]. This technique is particularly valuable for confirming the spatial orientation of the various heterocyclic rings and substituents within the molecule [5]. The combination of these spectroscopic and analytical methods follows a systematic approach to structure determination: first establishing the molecular formula, then identifying functional groups, and finally elucidating the connectivity of atoms [5].

Chemical Bonds and Functional Groups

FN-1501 contains several important functional groups that contribute to its chemical properties and biological activity [1] [16]. The molecule features a pyrazole-carboxamide core structure, which includes a pyrazole ring with a carboxamide group attached [2]. This carboxamide group forms an amide bond with a phenyl ring that is further substituted with a methylpiperazine moiety via a methylene bridge [1].

The compound also contains a pyrrolo[2,3-d]pyrimidine system connected to the pyrazole ring through an amino linkage [1]. This creates a secondary amine functional group that serves as a hydrogen bond donor [1] [16]. The pyrrolo[2,3-d]pyrimidine system itself contains multiple nitrogen atoms that can act as hydrogen bond acceptors [16].

Key functional groups in FN-1501 include:

  • Amide bond (carboxamide group)
  • Secondary amine linkage
  • Pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)
  • Pyrrolo[2,3-d]pyrimidine system (fused heterocyclic system)
  • Methylpiperazine (six-membered heterocycle with two nitrogen atoms)
  • Methylene bridge connecting the phenyl ring to the methylpiperazine [1] [3] [16]

These functional groups participate in various types of chemical bonds, including carbon-carbon single and double bonds, carbon-nitrogen bonds, and carbon-oxygen double bonds [16]. The presence of multiple nitrogen atoms in the heterocyclic rings provides sites for hydrogen bonding and potential interactions with biological targets [16].

Physical and Chemical Characteristics

Solubility Properties

FN-1501 demonstrates specific solubility characteristics that are important for both its chemical handling and biological applications [10]. The compound shows limited solubility in common organic solvents but exhibits good solubility in dimethyl sulfoxide (DMSO), with a solubility of at least 50 mg/mL (115.88 mM) [10]. This high solubility in DMSO makes it a preferred solvent for preparing stock solutions of FN-1501 for various experimental purposes [10].

The solubility properties of FN-1501 are influenced by its structural features, particularly the presence of both hydrophilic and hydrophobic moieties [7]. The methylpiperazine group contributes to water solubility due to its basic nitrogen atoms that can be protonated in aqueous environments [7]. In contrast, the aromatic rings (pyrazole, pyrimidine, and phenyl) contribute to the compound's hydrophobic character and enhance its solubility in organic solvents [7].

Based on structural analogs, FN-1501 likely shows slight solubility in chloroform and methanol, similar to related compounds containing the 4-[(4-methylpiperazin-1-yl)methyl] moiety [7]. The presence of multiple nitrogen atoms in the heterocyclic rings provides hydrogen bond acceptor sites that can interact with protic solvents, potentially enhancing solubility in such media [7] [10].

Stability Parameters

FN-1501 exhibits specific stability characteristics that are important for its storage, handling, and potential applications [10]. The compound is recommended to be stored as a solid at -20°C for long-term stability, suggesting sensitivity to degradation at higher temperatures [10]. When dissolved in solvents such as DMSO, FN-1501 should be stored at -80°C to maintain stability for up to two years [10].

The stability of FN-1501 is influenced by its chemical structure, particularly the presence of potentially reactive functional groups [10]. The amide bond and the secondary amine linkage may be susceptible to hydrolysis under strongly acidic or basic conditions [10]. The heterocyclic rings, while generally stable, may undergo oxidation or other transformations under harsh conditions [10].

Pharmacokinetic studies of FN-1501 have provided insights into its in vivo stability [8]. The compound has a terminal half-life ranging from 12.7 to 18.7 hours, indicating reasonable metabolic stability [8]. This half-life is consistent across different dose levels, suggesting that the metabolic pathways responsible for its clearance are not saturated at therapeutic concentrations [8].

Spectroscopic Characteristics

FN-1501 exhibits distinctive spectroscopic properties that are valuable for its identification and characterization [22]. Nuclear Magnetic Resonance (NMR) spectroscopy of FN-1501 would reveal characteristic signals corresponding to its various structural components [22]. The 1H NMR spectrum would show signals for the aromatic protons of the phenyl, pyrazole, and pyrrolo[2,3-d]pyrimidine rings, typically in the range of 6.5-8.5 ppm [22]. The methylene bridge protons would appear as a singlet around 3.5-4.0 ppm, while the methylpiperazine protons would show signals in the 2.0-3.0 ppm range [22].

Mass spectrometric analysis of FN-1501 reveals a molecular ion peak at m/z 432.22548 [M+H]+, confirming its molecular weight [3]. Additional characteristic fragments would include those resulting from the cleavage of the amide bond and fragmentation of the heterocyclic rings [3]. The predicted collision cross-section (CCS) for the [M+H]+ ion is 196.4 Ų [3].

Infrared spectroscopy of FN-1501 would show characteristic absorption bands for the functional groups present in the molecule [5]. The amide carbonyl group would exhibit a strong absorption band around 1650-1700 cm-1, while the N-H stretching vibrations of the secondary amine and amide groups would appear in the 3300-3500 cm-1 region [5]. The aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm-1 range [5].

Molecular docking studies have provided insights into the binding interactions of FN-1501 with its target proteins [11]. These studies reveal that FN-1501 can dock into the ligand binding site of proteins such as ABCB1 with an affinity score of -9.77 kcal/mol, indicating strong binding interactions [11]. The binding is primarily stabilized by hydrophobic interactions, pi-pi stacking, cation-pi interactions, and hydrogen bonds with specific amino acid residues [11].

Structural Analogs and Derivatives

FN-1501-propionic acid

FN-1501-propionic acid is a significant derivative of FN-1501 that has been developed for specific chemical applications [13]. This derivative incorporates a propionic acid moiety into the FN-1501 structure, which introduces a carboxylic acid functional group [13]. Propionic acid itself is a three-carbon carboxylic acid with the formula CH3CH2COOH [12].

The introduction of the propionic acid group to FN-1501 creates a molecule that can serve as a ligand for cyclin-dependent kinases, particularly CDK2 and CDK9 [13]. This modification is particularly valuable for the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce targeted protein degradation [13].

FN-1501-propionic acid has been specifically utilized in the design of PROTAC CDK2/9 degraders when combined with a cereblon (CRBN) ligand [13]. The carboxylic acid group provides a convenient handle for conjugation to other molecules through amide bond formation, enabling the creation of these bifunctional molecules [13]. This application highlights the importance of structural modifications in expanding the utility of FN-1501 beyond its original purpose [13].

Related Pyrazole-Pyrimidine Compounds

FN-1501 belongs to a broader class of compounds featuring pyrazole and pyrimidine heterocycles, which have been extensively studied for their biological activities [14]. Pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with FN-1501, have been developed as inhibitors of various kinases, including tropomyosin receptor kinase (TRK) inhibitors [14].

Research has shown that the positioning of substituents on the pyrazole and pyrimidine rings significantly influences the biological activity of these compounds [14]. For instance, the presence of an amide bond at the third position of the pyrazolo[1,5-a]pyrimidine ring enhances activity against certain kinases [14]. Similarly, substitution with specific groups at the fifth position, such as a 2,5-difluorophenyl-substituted pyrrolidine, can further increase inhibitory potency [14].

The structural relationship between FN-1501 and these pyrazole-pyrimidine compounds provides valuable insights into structure-activity relationships [14]. The pyrazole-carboxamide moiety present in FN-1501 is a common structural feature in many kinase inhibitors, highlighting its importance for biological activity [14]. The pyrrolo[2,3-d]pyrimidine system in FN-1501 is related to the pyrazolo[1,5-a]pyrimidine core found in other kinase inhibitors, suggesting similar binding interactions with target proteins [14].

Comparative Structural Analysis

A comparative analysis of FN-1501 with its structural analogs and derivatives reveals important structure-activity relationships [9]. FN-1501 belongs to a series of 1H-pyrazole-3-carboxamide derivatives that have been designed and synthesized to exhibit inhibitory activities against FLT3 and cyclin-dependent kinases (CDKs) [2] [9].

Structure-activity relationship studies have demonstrated that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole ring is critical for FLT3 and CDK inhibition [2] [9]. This structural feature is present in FN-1501, which contains a pyrrolo[2,3-d]pyrimidine system connected to the pyrazole ring through an amino linkage [2].

The methylpiperazine moiety attached to the phenyl ring in FN-1501 contributes to its pharmacokinetic properties and target binding [9]. Similar structural elements are found in other kinase inhibitors, where basic nitrogen-containing groups often enhance binding to the ATP-binding pocket of kinases [9].

Molecular docking studies of FN-1501 and related compounds into the active site of FLT3 have revealed that these molecules bind in a manner consistent with type I kinase inhibitors [9]. The orientation involves the formation of hydrogen bonds with the hinge region of the kinase, while hydrophobic interactions with specific amino acid residues further stabilize the binding [9]. These binding interactions are influenced by the specific substituents present in FN-1501 and its analogs, highlighting the importance of structural modifications in optimizing biological activity [9].

Synthesis and Chemical Preparation

Synthetic Routes

The synthesis of FN-1501 involves a multi-step process that builds upon key intermediates to construct the complex molecular structure [17]. While the specific synthetic route for FN-1501 is not fully detailed in the available literature, insights can be gained from the synthesis of related compounds [17].

For the synthesis of FN-1501, the pyrazole-carboxamide core would likely be constructed first, followed by the attachment of the pyrrolo[2,3-d]pyrimidine system through an amino linkage [17]. The phenyl ring with the methylpiperazine substituent would be prepared separately and then coupled to the pyrazole-carboxamide core through amide bond formation [17].

The synthesis may involve the use of protecting groups to prevent unwanted side reactions during the various coupling steps [17]. Palladium-catalyzed amination reactions are often employed for the formation of carbon-nitrogen bonds in similar compounds, suggesting their potential use in the synthesis of FN-1501 [17].

Reaction Mechanisms

The synthesis of FN-1501 likely involves several key reaction mechanisms that are common in the preparation of heterocyclic compounds [19] [20]. One important mechanism is nucleophilic substitution, which plays a role in the formation of carbon-nitrogen bonds [19]. This can occur through either an SN1 or SN2 mechanism, depending on the specific substrates and reaction conditions [19].

The SN1 mechanism involves a two-step process beginning with the loss of a leaving group to form a carbocation intermediate, followed by nucleophilic attack [19]. This mechanism is favored for tertiary substrates and proceeds with a rate that is dependent only on the concentration of the substrate [19]. In contrast, the SN2 mechanism involves a concerted process where the nucleophile attacks the substrate as the leaving group departs, resulting in an inversion of configuration at the reaction center [19].

Amide bond formation, which is crucial for connecting the pyrazole-carboxamide core to the phenyl ring in FN-1501, typically involves the reaction of a carboxylic acid derivative (such as an acid chloride or activated ester) with an amine [20]. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the amide bond [20].

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, may be employed for the formation of carbon-nitrogen bonds in the synthesis of FN-1501 [17]. These reactions involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the carbon-nitrogen bond [17].

Purification Methods

The purification of FN-1501 and similar compounds typically involves a combination of techniques to achieve the high purity required for biological and pharmaceutical applications [21] [24]. Chromatography is one of the most powerful techniques for protein and small molecule purification, allowing for the separation of compounds based on their unique physicochemical properties [21].

Ion exchange chromatography may be employed for the purification of FN-1501, particularly if the compound is isolated as a salt [21]. This technique separates compounds based on their charge characteristics, with the methylpiperazine moiety in FN-1501 providing a basic site that can be protonated under appropriate conditions [21].

High-performance liquid chromatography (HPLC) is likely a key method for the final purification of FN-1501, allowing for the separation of closely related impurities [21]. Reverse-phase HPLC, which separates compounds based on their hydrophobicity, is particularly useful for the purification of compounds containing both hydrophilic and hydrophobic moieties, such as FN-1501 [21].

For the final polishing step in the purification process, size exclusion chromatography (also known as gel filtration) may be employed to remove any remaining impurities, particularly those with molecular weights significantly different from FN-1501 [24]. This technique separates compounds based on their size and shape, with larger molecules eluting before smaller ones [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

431.21820645 g/mol

Monoisotopic Mass

431.21820645 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6MC966B505

Dates

Modify: 2023-07-15
1: Wang Y, Zhi Y, Jin Q, Lu S, Lin G, Yuan H, Yang T, Wang Z, Yao C, Ling J, Guo H, Li T, Jin J, Li B, Zhang L, Chen Y, Lu T. Discovery of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), as a FLT3/CDKs kinase inhibitor with potential high efficiency against acute myelocytic leukemia (AML). J Med Chem. 2018 Jan 22. doi: 10.1021/acs.jmedchem.7b01261. [Epub ahead of print] PubMed PMID: 29357250.

Explore Compound Types